molecular formula C32H42O2 B12668413 Ethyl 15',15'-didehydro-beta-8'-apocaroten-8'-oate CAS No. 74410-85-8

Ethyl 15',15'-didehydro-beta-8'-apocaroten-8'-oate

Cat. No.: B12668413
CAS No.: 74410-85-8
M. Wt: 458.7 g/mol
InChI Key: AHWMDLLZSYLAMC-JLLFFVNYSA-N
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Description

Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate is a chemical compound with the molecular formula C32H42O2 and a molecular weight of 458.70 g/mol. It is a derivative of apocarotenal, a compound related to carotenoids, which are known for their vibrant colors and biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate typically involves the esterification of 15’,15’-didehydro-beta-8’-apocaroten-8’-oic acid with ethanol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Fully saturated esters.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other carotenoid derivatives.

    Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic benefits, including its use in treating oxidative stress-related conditions.

    Industry: It is used in the production of colorants and pigments for various applications.

Mechanism of Action

The mechanism of action of Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate involves its interaction with biological molecules and pathways. It is believed to exert its effects through:

    Antioxidant Activity: The compound can neutralize free radicals, thereby protecting cells from oxidative damage.

    Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: The compound is thought to modulate pathways related to antioxidant defense and cellular signaling.

Comparison with Similar Compounds

Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate can be compared with other similar compounds such as:

    Beta-carotene: Unlike beta-carotene, which is a fully conjugated polyene, Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate has an ester functional group and a partially conjugated system.

    Apocarotenal: This compound is a direct precursor to Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate and shares similar structural features.

    Lycopene: Lycopene is another carotenoid with a fully conjugated polyene system, but it lacks the ester functional group present in Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate.

Biological Activity

Ethyl 15',15'-didehydro-beta-8'-apocaroten-8'-oate, a derivative of carotenoids, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of apocarotenoids, which are known for their diverse biological activities. The compound's structure includes a long carbon chain with conjugated double bonds, contributing to its unique properties.

Biological Activities

1. Induction of Cytochrome P450 Enzymes:
Research indicates that beta-apo-8'-carotenal, a related compound, significantly induces cytochrome P450 enzymes in the liver. Specifically, it increases the activity of NADH- and NADPH-cytochrome c reductase and enhances various cytochrome P450-dependent activities, such as ethoxyresorufin O-deethylase and methoxyresorufin O-demethylase . This induction profile suggests that this compound may exhibit similar enzymatic activation.

2. Antioxidant Properties:
Apocarotenoids have been shown to possess antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, potentially contributing to their protective effects against various diseases .

3. Modulation of Retinoic Acid Receptors:
Although studies suggest that beta-apocarotenoids do not significantly activate retinoic acid receptors (RARs), they may still exert biological effects through alternative pathways. For instance, beta-apocarotenoids have been associated with DNA damage induction and modulation of cytochrome P450 expression in rat models .

Case Studies and Research Findings

StudyFindingsReference
Induction of CYP EnzymesEthyl beta-apo-8'-carotenate increased CYP1A1 and CYP1A2 levels in liver microsomes.
Antioxidant ActivityDemonstrated free radical scavenging ability in vitro, suggesting potential protective effects against oxidative damage.
RAR ActivationMinimal transactivation observed in comparison to all-trans retinoic acid; suggests alternative mechanisms may be involved.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Induction: The compound may enhance the expression and activity of phase I and II xenobiotic-metabolizing enzymes, which play crucial roles in drug metabolism and detoxification.
  • Antioxidant Mechanism: By reducing oxidative stress through free radical scavenging, it may help protect cells from damage and reduce the risk of chronic diseases.

Properties

CAS No.

74410-85-8

Molecular Formula

C32H42O2

Molecular Weight

458.7 g/mol

IUPAC Name

ethyl (2E,4E,6E,10Z,12E,14Z,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,10,12,14,16-heptaen-8-ynoate

InChI

InChI=1S/C32H42O2/c1-9-34-31(33)29(6)20-13-19-26(3)16-11-10-15-25(2)17-12-18-27(4)22-23-30-28(5)21-14-24-32(30,7)8/h12-13,15-20,22-23H,9,14,21,24H2,1-8H3/b17-12+,19-13+,23-22+,25-15-,26-16+,27-18-,29-20+

InChI Key

AHWMDLLZSYLAMC-JLLFFVNYSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C=C/C(=C/C#C/C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C)/C)/C

Canonical SMILES

CCOC(=O)C(=CC=CC(=CC#CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C)C)C

Origin of Product

United States

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